Cas no 2640168-55-2 (3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea)

3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea
- 2640168-55-2
- 3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea
- EN300-28309429
-
- インチ: 1S/C17H16N4S/c1-12-5-7-14(8-6-12)20-17(22)21-19-11-13-3-2-4-16-15(13)9-10-18-16/h2-11,18H,1H3,(H2,20,21,22)/b19-11-
- InChIKey: VJJRLTBWDRIQIC-ODLFYWEKSA-N
- ほほえんだ: S=C(N/N=C\C1=CC=CC2=C1C=CN2)NC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 308.10956770g/mol
- どういたいしつりょう: 308.10956770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 84.3Ų
3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28309429-0.05g |
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea |
2640168-55-2 | 95.0% | 0.05g |
$610.0 | 2025-03-19 | |
Enamine | EN300-28309429-0.1g |
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea |
2640168-55-2 | 95.0% | 0.1g |
$735.0 | 2025-03-19 | |
1PlusChem | 1P0281NK-50mg |
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea |
2640168-55-2 | 95% | 50mg |
$816.00 | 2024-05-08 | |
1PlusChem | 1P0281NK-100mg |
3-[(Z)-[(1H-indol-4-yl)methylidene]amino]-1-(4-methylphenyl)thiourea |
2640168-55-2 | 95% | 100mg |
$971.00 | 2024-05-08 |
3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thioureaに関する追加情報
Introduction to 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea (CAS No. 2640168-55-2)
3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea, with the CAS number 2640168-55-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thioureas, which are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
The chemical structure of 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea is characterized by a central thiourea moiety linked to an indole ring and a substituted phenyl group. The presence of these functional groups imparts specific pharmacological properties, making it a promising candidate for various therapeutic applications. The indole ring, in particular, is a common structural motif found in many biologically active compounds, including several approved drugs.
Recent studies have highlighted the potential of 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea in the treatment of cancer. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative activity against various human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways that are critical for cancer cell survival and proliferation.
In addition to its antitumor properties, 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea has also shown promising results in the field of antimicrobial research. A study conducted by researchers at the University of California found that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a potential candidate for the development of new antibiotics.
The anti-inflammatory properties of 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea have also been investigated. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea has been optimized to improve yield and purity. A typical synthetic route involves the condensation of 4-methylaniline with carbon disulfide to form the corresponding thiourea intermediate, followed by reaction with 4-formylimidazole to generate the final product. This synthetic approach is scalable and can be adapted for large-scale production.
The physicochemical properties of 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea have been extensively characterized. The compound is a white crystalline solid with a melting point of approximately 200°C. It is moderately soluble in organic solvents such as DMSO and ethanol but has limited solubility in water. These properties are important for its formulation and delivery as a pharmaceutical agent.
To further explore the therapeutic potential of 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea, several preclinical studies are currently underway. These studies aim to evaluate the compound's pharmacokinetics, biodistribution, and toxicity profiles in animal models. Preliminary results indicate that the compound has favorable pharmacokinetic properties, with good oral bioavailability and low toxicity at therapeutic doses.
In conclusion, 3-(Z)-(1H-indol-4-yl)methylideneamino-1-(4-methylphenyl)thiourea (CAS No. 2640168-55-2) is a promising compound with diverse biological activities that make it a valuable candidate for further drug development. Its unique chemical structure and favorable pharmacological properties position it as a potential therapeutic agent for cancer, microbial infections, and inflammatory diseases. Ongoing research will continue to elucidate its mechanisms of action and optimize its clinical applications.
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